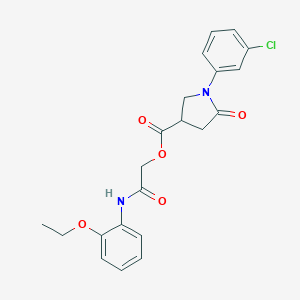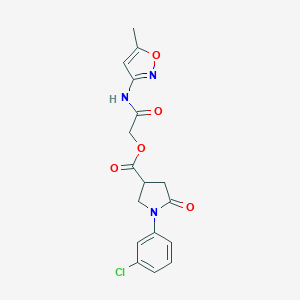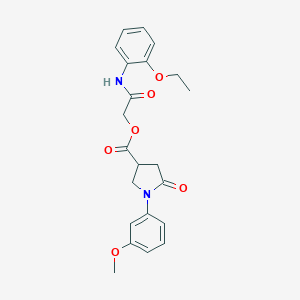![molecular formula C16H16BrNO4 B270961 N-(4-bromo-2-methoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270961.png)
N-(4-bromo-2-methoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromo-2-methoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide, also known as BMF-7, is a chemical compound that has recently gained attention in scientific research for its potential use in the treatment of various diseases. BMF-7 has shown promising results in preclinical studies as an anti-inflammatory, anti-cancer, and neuroprotective agent.
Wirkmechanismus
The mechanism of action of N-(4-bromo-2-methoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide is not fully understood. However, it has been suggested that N-(4-bromo-2-methoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide exerts its anti-inflammatory and anti-cancer effects by inhibiting the NF-κB pathway, which is a key regulator of inflammation and cell survival. N-(4-bromo-2-methoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has also been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and proliferation. These findings suggest that N-(4-bromo-2-methoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide may have potential as a targeted therapy for diseases that involve dysregulation of these pathways.
Biochemical and Physiological Effects:
N-(4-bromo-2-methoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has been shown to have several biochemical and physiological effects. In preclinical studies, N-(4-bromo-2-methoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. N-(4-bromo-2-methoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. Furthermore, N-(4-bromo-2-methoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has been shown to reduce oxidative stress and inflammation in the brain, which may have neuroprotective effects. These findings suggest that N-(4-bromo-2-methoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide may have potential as a therapeutic agent for diseases that involve inflammation, cancer, and neurodegeneration.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-bromo-2-methoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to have low toxicity in preclinical studies. N-(4-bromo-2-methoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide also has a relatively low molecular weight, which may make it easier to administer in vivo. However, there are also some limitations to using N-(4-bromo-2-methoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide in lab experiments. One limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential. Another limitation is that its efficacy and safety have not yet been tested in clinical trials, which may limit its potential for clinical translation.
Zukünftige Richtungen
There are several future directions for research on N-(4-bromo-2-methoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide. One direction is to further investigate its mechanism of action, which may provide insights into its potential therapeutic applications. Another direction is to optimize its efficacy and safety through the use of structure-activity relationship studies. Additionally, future studies could investigate the potential of N-(4-bromo-2-methoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide as a combination therapy with other anti-inflammatory, anti-cancer, or neuroprotective agents. Finally, clinical trials could be conducted to evaluate the safety and efficacy of N-(4-bromo-2-methoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide in humans, which may pave the way for its clinical translation.
Synthesemethoden
The synthesis of N-(4-bromo-2-methoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide involves the reaction of 4-bromo-2-methoxybenzaldehyde with cyclohexanone in the presence of sodium hydroxide and acetic acid to obtain 4-bromo-2-methoxyphenylcyclohexanone. This intermediate is then treated with hydroxylamine hydrochloride to form 4-bromo-2-methoxyphenylcyclohexanone oxime, which is subsequently cyclized with acetic anhydride to produce N-(4-bromo-2-methoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(4-bromo-2-methoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has been studied extensively for its potential therapeutic applications. In preclinical studies, N-(4-bromo-2-methoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has demonstrated anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-(4-bromo-2-methoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has also shown promising results as an anti-cancer agent by inducing apoptosis in cancer cells and inhibiting tumor growth. Furthermore, N-(4-bromo-2-methoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. These findings suggest that N-(4-bromo-2-methoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide may have potential therapeutic applications in the treatment of inflammatory diseases, cancer, and neurodegenerative disorders.
Eigenschaften
Produktname |
N-(4-bromo-2-methoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide |
|---|---|
Molekularformel |
C16H16BrNO4 |
Molekulargewicht |
366.21 g/mol |
IUPAC-Name |
N-(4-bromo-2-methoxyphenyl)-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxamide |
InChI |
InChI=1S/C16H16BrNO4/c1-21-12-6-8(17)2-3-10(12)18-15(19)13-7-4-9-11(5-7)22-16(20)14(9)13/h2-3,6-7,9,11,13-14H,4-5H2,1H3,(H,18,19) |
InChI-Schlüssel |
JSIHZHKCOSRVTO-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)Br)NC(=O)C2C3CC4C2C(=O)OC4C3 |
Kanonische SMILES |
COC1=C(C=CC(=C1)Br)NC(=O)C2C3CC4C2C(=O)OC4C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(5-Chloro-2-methoxyanilino)-2-oxoethyl 1-[4-(methoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270878.png)
![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 1-[4-(isopropoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270879.png)
![2-[4-(2-Furoyloxy)phenyl]-2-oxoethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270882.png)
![2-[4-(2-Furoyloxy)phenyl]-2-oxoethyl 1-benzyl-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270883.png)



![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270890.png)
![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270892.png)
![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270893.png)


![2-(2,5-Dimethylanilino)-2-oxoethyl 1-[4-(4-methoxyphenoxy)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270897.png)
